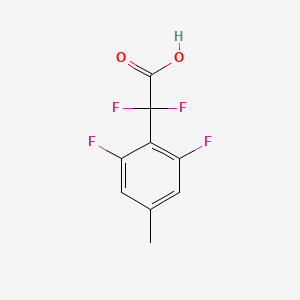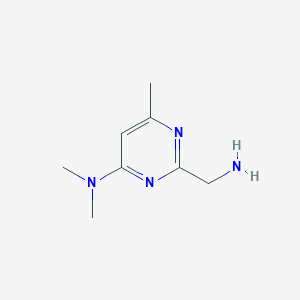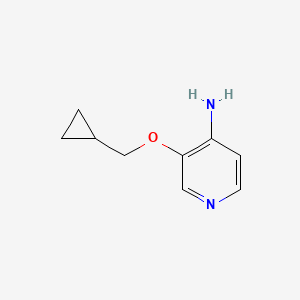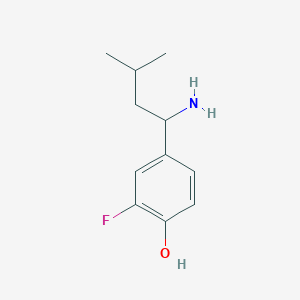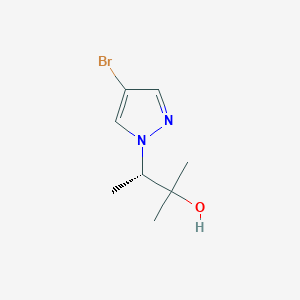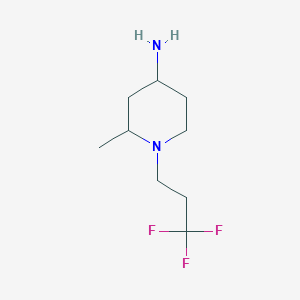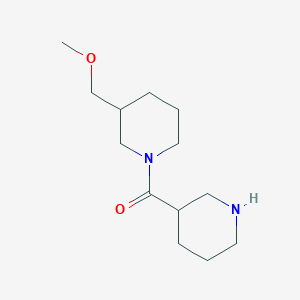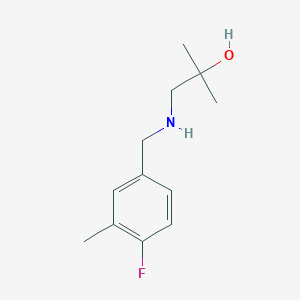
1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol is an organic compound with a complex structure It is characterized by the presence of a fluoro-substituted benzyl group attached to an amino group, which is further connected to a methylpropanol backbone
Vorbereitungsmethoden
The synthesis of 1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzylamine.
Reaction with Epoxide: The benzylamine reacts with an epoxide, such as 2-methyl-2-propanol, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluoro group can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol can be compared with similar compounds such as:
4-Fluoro-3-methylbenzylamine: A precursor in the synthesis of the target compound, differing mainly in the absence of the methylpropanol group.
2-((4-Fluoro-3-methylbenzyl)amino)butan-1-ol: A structurally similar compound with a butanol backbone instead of propanol.
1-{[(4-Fluoro-3-methylbenzyl)amino]methyl}-N,N,3-trimethylcyclohexanamine: Another related compound with a cyclohexanamine structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C12H18FNO |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
1-[(4-fluoro-3-methylphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H18FNO/c1-9-6-10(4-5-11(9)13)7-14-8-12(2,3)15/h4-6,14-15H,7-8H2,1-3H3 |
InChI-Schlüssel |
HFWYIWLTACXHLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CNCC(C)(C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


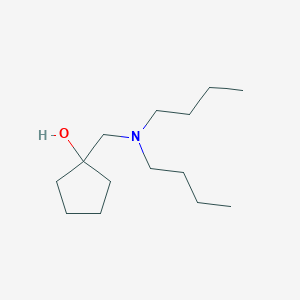
![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B13339743.png)
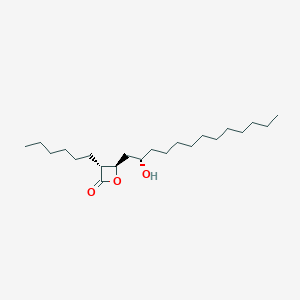

![1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13339760.png)
